molecular formula C11H22BrNO B1586816 N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide CAS No. 69959-91-7

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

Cat. No. B1586816
CAS RN: 69959-91-7
M. Wt: 264.2 g/mol
InChI Key: IFMILRMHIGXRBV-UHFFFAOYSA-N
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Description

“N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide” is a chemical compound . Unfortunately, there is limited information available on the specific properties of this compound.


Synthesis Analysis

The synthesis of “N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide” is not well-documented in the available literature .


Molecular Structure Analysis

The molecular structure of “N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide” is not explicitly provided in the available resources .

Scientific Research Applications

Polymerization and Material Science

  • Facile, Controlled Room-Temperature RAFT Polymerization: Research demonstrates controlled room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide, highlighting methodologies for synthesizing thermoresponsive polymers, potentially applicable to the compound of interest for creating smart materials (Convertine et al., 2004).

Synthetic Chemistry and Catalysis

  • Chemoselective Reactions for Synthesizing Chiral Compounds: A study on N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide demonstrates chemoselective reactions with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This indicates potential pathways for chemical synthesis involving similar structures (Hajji et al., 2002).

Advanced Materials and Bioengineering

  • Synthesis and Antibacterial Activities of Schiff-Base Zinc(II) Complexes: The creation of Schiff-base zinc(II) complexes with antibacterial properties showcases the potential for developing new materials with biomedical applications, which could be explored using N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide as a precursor or component (Guo, 2011).

Environmental and Safety Research

  • DNA Damage in Workers Exposed to Bromopropane: Although not directly related, studies on the effects of bromopropane exposure provide insight into occupational safety and environmental impact assessments, relevant for handling and applying related compounds safely (Toraason et al., 2006).

Biotechnological Applications

  • Thermoresponsive Microgels for Bioengineering: Research on poly(N-isopropyl acrylamide) microgels outlines their application in bioengineering, such as drug delivery systems or tissue engineering scaffolds, suggesting a potential area of application for related compounds (Nayak et al., 2005).

properties

IUPAC Name

2-bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO/c1-7(2)9(8(3)4)13-10(14)11(5,6)12/h7-9H,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMILRMHIGXRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370796
Record name 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-Isopropyl-2-methylpropyl)-2-bromo-2-methylpropanamide

CAS RN

69959-91-7
Record name 2-Bromo-N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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